molecular formula C8H10N2O3 B13652656 Methyl 3,5-diamino-2-hydroxybenzoate

Methyl 3,5-diamino-2-hydroxybenzoate

Cat. No.: B13652656
M. Wt: 182.18 g/mol
InChI Key: KOMOWEDNZGOJLU-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-2-hydroxybenzoate is a benzoic acid derivative with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound serves as a versatile heterocyclic building block in medicinal and organic chemistry research . Its structure features both amino and hydroxy substituents on the aromatic ring, making it a valuable precursor for synthesizing more complex molecules. While direct studies on this specific compound are limited, research on structurally similar 3,5-dihydroxybenzoate and diaminobenzoate derivatives highlights the potential research value of this chemotype. Such compounds are key intermediates in developing tyrosinase inhibitors , which are investigated for potential applications in addressing hyperpigmentation disorders and preventing enzymatic browning in food products . The molecular scaffold, characterized by multiple hydrogen bond donors and acceptors, is well-suited for interacting with enzyme active sites, such as the copper-containing center of tyrosinase . Researchers can utilize this compound to create libraries of compounds for high-throughput screening in drug discovery and agrochemical research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3,5-diamino-2-hydroxybenzoate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,9-10H2,1H3

InChI Key

KOMOWEDNZGOJLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)N)O

Origin of Product

United States

Preparation Methods

Esterification of 3,5-Diamino-2-Hydroxybenzoic Acid

Reaction Scheme:

3,5-diamino-2-hydroxybenzoic acid + methanol → this compound + water

Procedure:

  • Dissolve 3,5-diamino-2-hydroxybenzoic acid in excess methanol.
  • Add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.
  • Heat the mixture under reflux for several hours (typically 4–8 hours).
  • Upon completion, cool the reaction mixture.
  • Isolate the product by filtration or extraction.
  • Purify by recrystallization from appropriate solvents (e.g., ethyl acetate or ethanol).

Notes:

  • The amino groups are generally stable under these conditions but may require protection if side reactions occur.
  • The hydroxy group at position 2 may engage in intramolecular hydrogen bonding, influencing reaction kinetics.

Yields: Typically moderate to high (60–85%) depending on reaction optimization.

Protection and Activation Strategies

In some cases, to improve selectivity and yield, protection of amino or hydroxy groups is employed prior to esterification.

  • Protection of Amino Groups: Using allylic or benzylic protective groups to prevent side reactions during esterification or subsequent transformations.
  • Activation of Carboxylic Acid: Conversion of the acid to acid chloride or mixed anhydride intermediates to facilitate esterification in anhydrous organic solvents such as tetrahydrofuran or methylene chloride, in the presence of tertiary amines (e.g., pyridine or triethylamine).

Typical procedure:

  • Prepare acid chloride from 3,5-diamino-2-hydroxybenzoic acid using reagents like thionyl chloride (SOCl2).
  • React acid chloride with methanol in the presence of a base to yield the methyl ester.
  • Deprotect amino groups if protected earlier, using hydrogenation (Pd/C catalyst) or other mild methods.

Advantages:

  • Improved reaction rates and yields.
  • Better control over side reactions.
  • Suitable for scale-up and industrial synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Typical Yield (%)
Direct Esterification 3,5-diamino-2-hydroxybenzoic acid Methanol, H2SO4 catalyst, reflux Simple, cost-effective 60–85
Acid Chloride Activation 3,5-diamino-2-hydroxybenzoic acid SOCl2 → acid chloride, methanol, base Higher yield, better purity 70–90
Protection/Deprotection Route Protected amino/hydroxy acid derivative Protective groups, THF or CH2Cl2, bases Selective, scalable 75–90

Research Findings and Analysis

Reaction Conditions and Optimization

  • Esterification under acidic conditions is a classical method but may require careful control of temperature and time to avoid hydrolysis or side reactions.
  • Use of anhydrous solvents and activated intermediates enhances esterification efficiency.
  • Protective group chemistry is crucial when multiple reactive functional groups are present, as in this compound.

Industrial Production Considerations

  • Continuous flow reactors and automated purification systems are used to optimize yield and purity.
  • Reaction parameters such as catalyst concentration, temperature, and reaction time are optimized to maximize throughput while minimizing by-products.

Comparative Analysis with Related Compounds

Compound Key Differences Impact on Preparation
Methyl 3,5-diaminobenzoate Lacks hydroxy group at position 2 Simpler esterification, fewer side reactions
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Different heterocyclic ring, chlorine substituent Requires different synthetic route, harsher conditions
3,5-Diamino-2-hydroxybenzoic acid Acid form, precursor to methyl ester Esterification step required for methyl ester formation

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 3,5-diamino-2-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-diamino-2-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between Methyl 3,5-diamino-2-hydroxybenzoate and related compounds:

Compound Name Molecular Formula Substituents Applications Key Properties References
This compound* C₈H₉N₂O₃ (hypothetical) 3,5-diamino, 2-hydroxy Pharmaceuticals (inferred) Basic amino groups, acidic hydroxyl N/A
Methyl 3,5-dihydroxybenzoate C₈H₈O₄ 3,5-dihydroxy Intermediate in organic synthesis High acidity (pKa ~2-3 for hydroxyls)
Methyl 2-formyl-3,5-dimethoxybenzoate C₁₁H₁₂O₅ 2-formyl, 3,5-dimethoxy Drug candidate synthesis Electrophilic formyl, stable methoxy
Metsulfuron-methyl C₁₄H₁₅N₅O₆S Sulfonylurea, triazine linkage Herbicide Inhibits acetolactate synthase in plants

Research Findings and Limitations

  • Physical Properties: this compound likely exhibits higher water solubility than its dihydroxy analog due to protonatable amino groups.
  • Synthesis Challenges: The compound’s synthesis may require protective group strategies to prevent oxidation of amino groups, akin to methods in for imidazole carboxylates .
  • Evidence Gaps : Direct data on the target compound’s CAS, exact synthesis, and applications are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. How to address low yields or irreproducible results in scaled-up synthesis?

  • Methodological Answer : Optimize stepwise:
  • Scale-up adjustments : Ensure efficient heat transfer (jacketed reactors) and mixing (overhead stirrers).
  • Byproduct analysis : Use GC-MS or 1H^1H NMR to identify impurities (e.g., hydrolysis products).
  • Process validation : Repeat small-scale reactions with strict parameter control (e.g., argon atmosphere for oxidation-sensitive steps) .

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